molecular formula C8H8N2OS B12390532 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3

2-Mercapto-5-methoxybenzimidazole-4,6,7-d3

Cat. No.: B12390532
M. Wt: 183.25 g/mol
InChI Key: KOFBRZWVWJCLGM-NRUYWUNFSA-N
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Description

2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 is a deuterated derivative of 2-Mercapto-5-methoxybenzimidazole. This compound is characterized by the presence of deuterium atoms at positions 4, 6, and 7 on the benzimidazole ring. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 typically involves the introduction of deuterium atoms into the benzimidazole structure. One common method is the deuterium exchange reaction, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions. The process requires stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 undergoes various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.

    Substitution: The methoxy group (-OCH3) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of benzimidazole derivatives in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a reference standard in drug development.

    Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 involves its interaction with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. The deuterium atoms may influence the compound’s metabolic stability and reaction kinetics, providing insights into the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-5-methoxybenzimidazole: The non-deuterated version of the compound.

    2-Mercapto-5-methylbenzimidazole: Similar structure with a methyl group instead of a methoxy group.

    2-Mercaptobenzimidazole: Lacks the methoxy group, providing a simpler structure.

Uniqueness

2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide valuable information in research applications. The deuterium labeling allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

183.25 g/mol

IUPAC Name

4,5,7-trideuterio-6-methoxy-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i2D,3D,4D

InChI Key

KOFBRZWVWJCLGM-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1NC(=S)N2)[2H])OC)[2H]

Canonical SMILES

COC1=CC2=C(C=C1)NC(=S)N2

Origin of Product

United States

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